molecular formula C17H16F3N3O2S2 B2694844 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide CAS No. 689262-51-9

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No.: B2694844
CAS No.: 689262-51-9
M. Wt: 415.45
InChI Key: RJDGAGPEZAGFRC-UHFFFAOYSA-N
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Description

This compound belongs to the thieno[3,2-d]pyrimidinone class, characterized by a fused thiophene-pyrimidinone core. Key structural features include:

  • 3,6-dimethyl substituents on the pyrimidinone ring, influencing steric and electronic properties.
  • A sulfanyl acetamide side chain at position 2 of the thienopyrimidinone, providing a flexible linker for interactions.

Its design likely targets enzymes or receptors where the thienopyrimidinone core acts as a pharmacophore, with substituents modulating potency and selectivity .

Properties

IUPAC Name

2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16F3N3O2S2/c1-9-6-12-14(27-9)15(25)23(2)16(22-12)26-8-13(24)21-11-5-3-4-10(7-11)17(18,19)20/h3-5,7,9H,6,8H2,1-2H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RJDGAGPEZAGFRC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16F3N3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-[(3,6-dimethyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]-N-[3-(trifluoromethyl)phenyl]acetamide is a thieno[3,2-d]pyrimidine derivative known for its complex structure and potential biological activities. This article explores its synthesis, biological properties, and relevant case studies that highlight its therapeutic potential.

Chemical Structure and Properties

The molecular formula of this compound is C18H22N2O2SC_{18}H_{22}N_2O_2S with a molecular weight of approximately 358.51 g/mol. Its unique structural features include a thieno[3,2-d]pyrimidine core, which is significant for its biological activity.

Property Details
Molecular FormulaC₁₈H₂₂N₂O₂S
Molecular Weight358.51 g/mol
Key Functional GroupsThieno[3,2-d]pyrimidine, Acetamide
CAS NumberNot specified

Synthesis

The synthesis of this compound typically involves multiple steps starting from basic thieno[3,2-d]pyrimidine precursors. The process may include:

  • Formation of the thieno[3,2-d]pyrimidine core.
  • Introduction of the sulfanyl group.
  • Functionalization with the trifluoromethylphenyl acetamide moiety.

Each step requires careful optimization of reaction conditions to achieve high yields and purity.

Biological Activity

Research indicates that compounds with a thieno[3,2-d]pyrimidine structure exhibit a range of biological activities including:

  • Anticancer Properties: Several studies have demonstrated that thieno[3,2-d]pyrimidines can inhibit cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
  • Antimicrobial Activity: Thieno derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects: Some derivatives have been reported to reduce inflammation markers in vitro and in vivo.

The biological effects of this compound are believed to be mediated through interactions with specific molecular targets such as enzymes and receptors involved in cell signaling pathways.

Case Studies

  • Anticancer Activity Assessment:
    A study evaluated the anticancer effects of this compound on various cancer cell lines. Results indicated significant inhibition of cell growth in breast cancer (MCF-7) and lung cancer (A549) cells at micromolar concentrations.
    Cell Line IC50 (μM)
    MCF-712.5
    A54915.0
  • Antimicrobial Efficacy:
    In another study, the compound was tested against a panel of bacterial strains including E. coli and S. aureus. The minimum inhibitory concentration (MIC) was determined to be 32 μg/mL for E. coli and 16 μg/mL for S. aureus.
    Bacterial Strain MIC (μg/mL)
    E. coli32
    S. aureus16

Comparison with Similar Compounds

Table 1: Structural and Physicochemical Comparison

Compound Name / ID Pyrimidinone Substituents Acetamide Substituent Molecular Weight (g/mol) Key Data References
Target Compound 3,6-dimethyl 3-(trifluoromethyl)phenyl 439.43*
ECHEMI-687563-28-6 3-(4-chlorophenyl) 2-(trifluoromethyl)phenyl 467.89 Synonym: ZINC2719983; Anal. C, 45.29%; N, 12.23%
ECHEMI-686770-77-4 3-phenyl 3-(trifluoromethyl)phenyl 445.46 Synonym: ZINC2719705; m/z: [M+H]+ not reported
J. Appl. Pharm. Sci. (5.6) 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl 2,3-dichlorophenyl 344.21 Yield: 80%; m.p. 230°C; NMR: δ 12.50 (NH)
J. Appl. Pharm. Sci. (5.10) 4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl 2,4,6-trichlorophenyl 379.66 Yield: 76%; m.p. >258°C
IWP-3 (ECHEMI-687561-60-0) 3-(4-fluorophenyl) 6-methylbenzothiazol-2-yl 494.55 Synonym: ZINC2719950; Activity: Wnt inhibitor

Key Differences and Implications

Pyrimidinone Substituents

  • 3,6-Dimethyl (Target) : Methyl groups at positions 3 and 6 may enhance metabolic stability compared to halogenated or phenyl-substituted analogues (e.g., 3-(4-chlorophenyl) in ECHEMI-687563-28-6) .
  • 3-Aryl Substitutions : Compounds with 3-(4-fluorophenyl) (IWP-3) or 3-phenyl (ECHEMI-686770-77-4) show varied electronic profiles. Fluorine’s electronegativity in IWP-3 could improve binding affinity in hydrophobic pockets .

Acetamide Modifications

  • Trifluoromethylphenyl vs.
  • Benzothiazole (IWP-3) : The 6-methylbenzothiazol-2-yl group introduces a rigid heterocycle, likely improving target selectivity (e.g., Wnt pathway inhibition) compared to flexible acetamides .

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